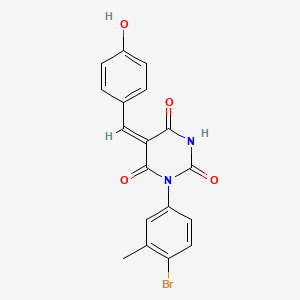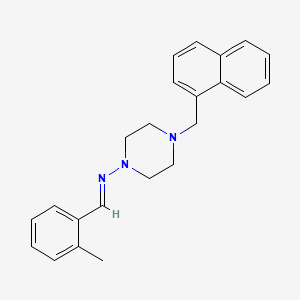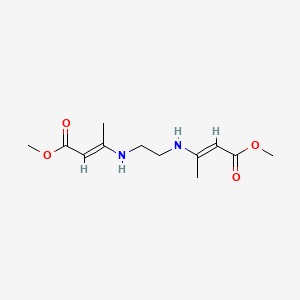![molecular formula C18H21N3O2 B3910635 N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3910635.png)
N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine
説明
N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as FP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP-1 is a piperazine derivative with a furan ring and a methoxyphenyl group, which makes it a unique and promising compound for various medical applications.
作用機序
The mechanism of action of N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. This compound has also been found to modulate the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine is its unique chemical structure, which makes it a promising compound for various medical applications. Additionally, this compound has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of this compound is its limited availability, which makes it difficult to perform large-scale studies. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways involved in its therapeutic effects. Another direction is to optimize the synthesis method of this compound to increase its yield and availability. Additionally, future studies should focus on the in vivo efficacy of this compound in animal models of cancer, inflammation, and neurological disorders. Finally, future studies should investigate the potential of this compound as a combination therapy with other anti-cancer and anti-inflammatory agents.
科学的研究の応用
N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(E,Z)-3-(furan-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-22-18-9-3-2-8-17(18)20-11-13-21(14-12-20)19-10-4-6-16-7-5-15-23-16/h2-10,15H,11-14H2,1H3/b6-4-,19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYXHUGLYBJRG-NSFRZYPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C=C\C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(2-oxo-2-phenylethyl)acetamide]](/img/structure/B3910560.png)

![6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910577.png)

![N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3910596.png)
![11-(4-fluorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3910598.png)
![N-{3-(3-nitrophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B3910605.png)
![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3910609.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3910628.png)


![1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3910655.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3910663.png)
